(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid typically involves the reaction of 4-(Ethylcarbamoyl)-3-fluorophenylboronic ester with a suitable hydrolyzing agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of protective groups and phase-switching protocols can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other electrophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives .
Scientific Research Applications
(4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the development of sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: Compared to these similar compounds, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid is unique due to the presence of the ethylcarbamoyl group, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly valuable in applications where selective binding and reactivity are crucial.
Properties
IUPAC Name |
[4-(ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCACUISZWVJQCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660244 | |
Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-12-0 | |
Record name | B-[4-[(Ethylamino)carbonyl]-3-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Ethylcarbamoyl)-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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